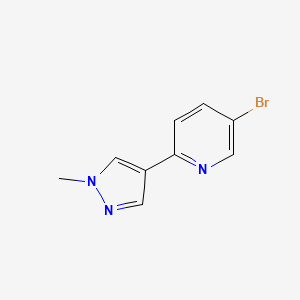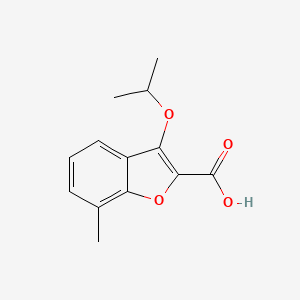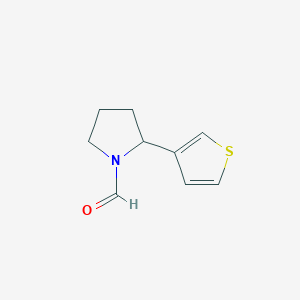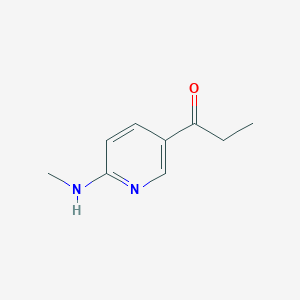
5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom at the 5-position of a pyridine ring, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-iodopyridine and 1-methyl-1H-pyrazole.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 2-bromo-5-iodopyridine with 1-methyl-1H-pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Applications De Recherche Scientifique
5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a pyridine ring, which can lead to different biological activities and applications.
3(5)-Substituted Pyrazoles: These compounds have similar pyrazole rings but differ in the substitution pattern, affecting their reactivity and applications.
Uniqueness
5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to the presence of both a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile building block for the synthesis of complex molecules with potential therapeutic and material applications .
Propriétés
Formule moléculaire |
C9H8BrN3 |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
5-bromo-2-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-7(4-12-13)9-3-2-8(10)5-11-9/h2-6H,1H3 |
Clé InChI |
GDRXIAXEJUHCGJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)


![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)

![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B15057004.png)
